Propanoic acid, 2-hydroxy-, butyl ester, (2S)-
CAS No.: 34451-19-9
Cat. No.: VC2021675
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34451-19-9 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | butyl (2S)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
| Standard InChI Key | MRABAEUHTLLEML-LURJTMIESA-N |
| Isomeric SMILES | CCCCOC(=O)[C@H](C)O |
| SMILES | CCCCOC(=O)C(C)O |
| Canonical SMILES | CCCCOC(=O)C(C)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Propanoic acid, 2-hydroxy-, butyl ester, (2S)- belongs to the family of lactic acid esters with specific stereochemistry. It is known by several synonyms in scientific literature and commercial contexts.
Table 1.1: Nomenclature and Identification Information
| Parameter | Information |
|---|---|
| IUPAC Name | Propanoic acid, 2-hydroxy-, butyl ester, (2S)- |
| Common Names | Butyl (2S)-2-hydroxypropanoate, Butyl L-lactate, (-)-Butyl L-lactate |
| CAS Registry Number | 34451-19-9 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Specific Optical Rotation | -13 ± 1° (C = Neat) |
The compound possesses a chiral center at the 2-position with an (S) configuration, which is critical for many of its specialized applications. This stereochemistry distinguishes it from its racemic or (R)-configured counterparts and contributes to its specific biological and chemical properties .
Structural Features
The molecular structure consists of a 2-hydroxypropanoic acid (lactic acid) backbone with a butyl group attached via an ester linkage. The hydroxyl group at the 2-position and the ester functionality define its chemical reactivity profile and physical properties. The (S) configuration at the chiral center is particularly important in biochemical interactions and applications where stereoselectivity plays a crucial role.
Physical and Chemical Properties
Physical Properties
Propanoic acid, 2-hydroxy-, butyl ester, (2S)- is a colorless liquid at room temperature with mild odor characteristics. Its physical properties make it suitable for various applications as a solvent and chemical intermediate.
Table 2.1: Physical Properties
These physical properties contribute to the compound's effectiveness as a solvent and its safety profile for various applications. The relatively high flash point and low vapor pressure suggest moderate volatility, which is advantageous for many industrial applications .
Chemical Properties
The chemical behavior of Propanoic acid, 2-hydroxy-, butyl ester, (2S)- is primarily determined by its functional groups—the ester linkage and the hydroxyl group at the 2-position.
Key chemical properties include:
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Hydrolysis: The ester group can undergo hydrolysis in acidic or basic conditions, making the compound biodegradable but also requiring proper storage conditions to maintain stability .
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Esterification: It can participate in transesterification reactions, which is relevant for its synthesis and the production of derivatives .
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Oxidation susceptibility: The hydroxyl group can be oxidized under appropriate conditions, a property relevant to its metabolic pathways and chemical reactivity.
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Stereochemical stability: The chiral center maintains its configuration under normal conditions but can be influenced in specific chemical environments .
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Compatibility: It exhibits good compatibility with various polymers, resins, and other materials used in coatings and adhesives .
Synthesis Methods
Diazotization Reaction Approach
A significant method for synthesizing (2S)-Propanoic acid, 2-hydroxy-, butyl ester involves a diazotization reaction using 2-methyl-L-phenylalanine hydrochloride as the starting material. This approach maintains the stereochemical integrity throughout the synthesis process.
The method outlined in a patent describes the following procedure:
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2-methyl-L-phenylalanine hydrochloride is dissolved in a mixed solution of 1,4-dioxane and 1M dilute sulfuric acid.
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An aqueous solution of sodium nitrite is added dropwise with cooling in an ice bath.
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The reaction mixture is stirred at room temperature overnight.
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After addition of water, the mixture is extracted with ethyl acetate.
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The organic phases are combined, washed, dried, and concentrated to yield the crude product.
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Purification using a mixture of petroleum ether and ethyl acetate produces the final compound .
This method reportedly yields the target compound with preserved stereochemical configuration and avoids the use of toxic reagents like cyanide, making it suitable for scale-up production .
Ester Exchange Method
Another synthesis approach employs an ester exchange reaction between lactide and butanol. This two-step method can produce high-content and high-optical purity butyl lactate.
The process involves:
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Condensation polymerization of lactic acid to obtain a low molecular weight polymer (MW 1000-2500).
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Depolymerization in the presence of a catalyst to obtain crude lactide.
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Refining the crude lactide product.
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Conducting a total reflux reaction between the refined lactide and anhydrous butanol .
This method reportedly produces butyl lactate with content above 99.5% and optical purity above 99%, offering advantages in terms of process simplicity and product quality .
Esterification of Lactic Acid
Direct esterification of lactic acid with butanol represents another synthetic approach, though it may require additional steps to ensure stereochemical purity. This method typically involves:
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Reaction of lactic acid with butanol in the presence of an acid catalyst.
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Removal of water to drive the equilibrium toward ester formation.
For the (S)-isomer specifically, starting with L-lactic acid ensures the correct stereochemistry is maintained throughout the synthesis process.
Applications
Solvent Applications
Propanoic acid, 2-hydroxy-, butyl ester, (2S)- serves as an excellent solvent for various substances due to its favorable solvation properties. It is used in:
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Coatings and surface treatments: Enhances flow and dispersion properties in industrial coatings .
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Adhesives and sealants: Improves performance characteristics and processing .
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Paints and inks: Contributes to improved drying times and finish quality in industrial formulations .
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Polymer processing: Acts as a solvent for nitrocellulose, ethyl cellulose, natural gums, and many synthetic polymers .
Cleaning Applications
The compound's effectiveness as a degreasing agent makes it valuable in cleaning formulations:
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Industrial degreasers: Removes oils, greases, and contaminants from various surfaces and parts .
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Eco-friendly cleaning products: Serves as a biodegradable component in environmentally responsible cleaning solutions .
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Automotive cleaning: Used for cleaning and degreasing automotive parts .
Food Industry Applications
In the food sector, the compound has several important applications:
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Flavoring agent: Provides mild fruity flavors to food and beverage formulations .
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Food processing aid: Used as a carrier or processing agent in specific food applications .
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Food additive: Functions as an approved food ingredient in certain jurisdictions .
Environmental Considerations
The compound presents favorable environmental characteristics:
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Biodegradability: It is readily biodegradable, making it an environmentally friendly alternative to many traditional solvents .
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Environmental impact: Lower persistence in the environment compared to many petroleum-based solvents.
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Sustainable sourcing: Can be produced from renewable resources, contributing to reduced environmental footprint .
Analytical Methods
Detection and Quantification
Various analytical techniques are employed for the detection and quantification of Propanoic acid, 2-hydroxy-, butyl ester, (2S)- in different matrices:
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Gas Chromatography with Flame Ionization Detection (GC-FID): A primary method for quantitative analysis in air samples and other matrices .
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Sampling procedure for occupational monitoring:
Table 6.1: Analytical Parameters for GC-FID Method
| Parameter | Value | Reference |
|---|---|---|
| Recommended air volume | 10 L | |
| Sampling rate | 0.2 L/min | |
| Reliable quantitation limit | 0.05 ppm (0.32 mg/m³) | |
| Desorption efficiency | 98.25% (average) | |
| Retention efficiency | 100.16% (average) |
Characterization Methods
For structural characterization and purity assessment, several techniques are applicable:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For confirming structural features and stereochemical purity .
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and purity analysis .
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Optical rotation measurements: Critical for confirming stereochemical purity of the (S)-isomer .
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Infrared spectroscopy: For functional group identification and structural analysis.
Current Research and Future Prospects
Recent Research Findings
Recent research involving Propanoic acid, 2-hydroxy-, butyl ester, (2S)- has focused on several key areas:
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Development of improved synthesis methods with higher optical purity and yield .
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Applications in biodegradable plastics and sustainable materials research .
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Utilization in pharmaceutical formulations, particularly for drug delivery systems .
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Studies on its role in enantioselective and enantiospecific transition-metal-catalyzed cross-coupling reactions .
Future Directions
The future of research and applications for this compound appears promising in several areas:
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Green chemistry applications: Continued development of environmentally friendly processes and products leveraging its biodegradable nature .
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Pharmaceutical innovations: Further exploration of its potential in drug delivery systems and as a chiral building block .
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Advanced materials: Emerging applications in biodegradable polymers and specialized coating technologies .
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Sustainable industrial processes: Integration into manufacturing processes seeking to reduce environmental impact .
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